

8-Bromo-6-methylquinoline hydrochloride CAS number 1255574-68-5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Bromo-6-methylquinoline hydrochloride

Cat. No.: B596709

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An In-depth Technical Guide to **8-Bromo-6-methylquinoline Hydrochloride** (CAS: 1255574-68-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document summarizes the currently available technical information for **8-Bromo-6-methylquinoline hydrochloride**. It is important to note that publicly accessible, in-depth experimental data and biological studies specifically for this compound are limited. Much of the detailed procedural information is derived from the synthesis of structurally related compounds, particularly its precursor, 8-bromo-6-methylquinoline, and the more extensively studied 8-bromo-6-methylquinolin-2(1H)-one. This guide aims to provide a foundational resource and a starting point for further research and development.

Chemical Identity and Properties

8-Bromo-6-methylquinoline hydrochloride is a heterocyclic organic compound.^{[1][2]} It belongs to the quinoline family, which are known for their broad range of biological activities and are core structures in many pharmaceutical agents.^{[3][4]} The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.

Table 1: Physicochemical Properties of **8-Bromo-6-methylquinoline Hydrochloride**

Property	Value	Source(s)
CAS Number	1255574-68-5	[1] [2]
Molecular Formula	C ₁₀ H ₉ BrCIN	[1]
Molecular Weight	258.5 g/mol	[1]
Purity	≥96%	[1] [2]
Appearance	Likely a solid	
Storage	Room temperature	[1]
Product Family	Protein Degrader Building Blocks	[1]

Table 2: Properties of the Free Base (8-Bromo-6-methylquinoline)

Property	Value	Source(s)
CAS Number	84839-95-2	[5]
Molecular Formula	C ₁₀ H ₈ BrN	[5]
Molecular Weight	222.08 g/mol	[5]
IUPAC Name	8-bromo-6-methylquinoline	[5]

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol specifically for **8-Bromo-6-methylquinoline hydrochloride** is not readily available in the current literature. However, a plausible synthetic route involves the synthesis of the free base, 8-bromo-6-methylquinoline, followed by its conversion to the hydrochloride salt. The synthesis of the free base is a documented intermediate step in the production of other quinoline derivatives.[\[6\]](#)

Synthesis of 8-Bromo-6-methylquinoline (Free Base)

The Skraup synthesis is a classic and effective method for constructing the quinoline ring system.[\[6\]](#) This process typically involves the reaction of an aniline with glycerol, sulfuric acid,

and an oxidizing agent.

Experimental Protocol: Skraup Synthesis of 8-Bromo-6-methylquinoline[6]

- Materials:

- 2-Bromo-4-methylaniline
- Glycerol
- Concentrated Sulfuric Acid
- An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)

- Procedure:

- A mixture of 2-bromo-4-methylaniline, glycerol, and concentrated sulfuric acid is carefully heated.
- An oxidizing agent is added portion-wise to control the exothermic reaction.
- The reaction mixture is heated under reflux for several hours.
- After cooling, the mixture is poured into water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.
- The crude 8-bromo-6-methylquinoline is then purified, typically by steam distillation or recrystallization.

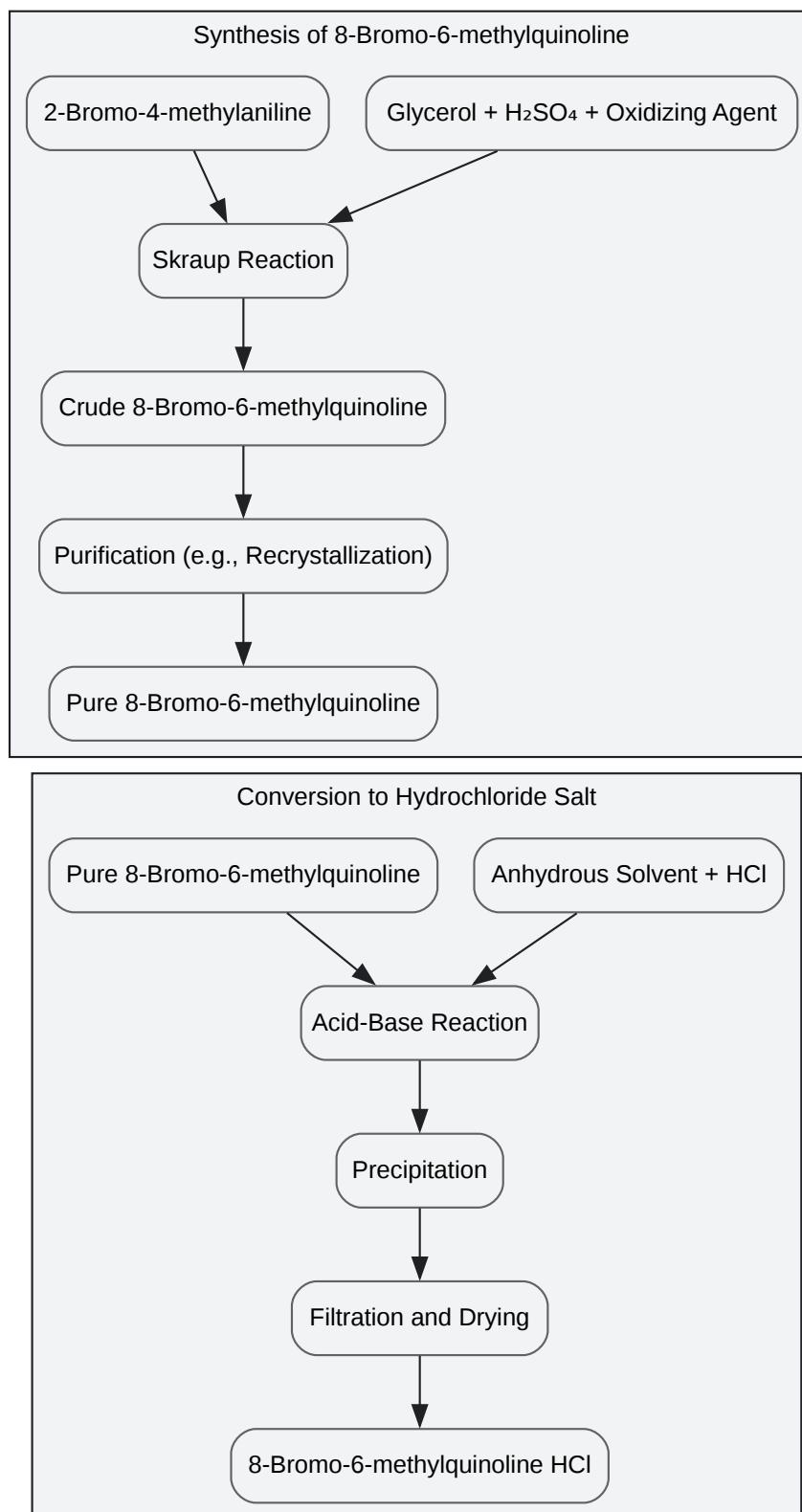
Conversion to 8-Bromo-6-methylquinoline Hydrochloride

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.

Experimental Protocol: Formation of the Hydrochloride Salt

- Materials:

- Purified 8-bromo-6-methylquinoline
- Anhydrous solvent (e.g., diethyl ether, isopropanol)
- Hydrochloric acid solution (e.g., concentrated HCl or HCl gas in an anhydrous solvent)
- Procedure:
 - The purified 8-bromo-6-methylquinoline is dissolved in a suitable anhydrous solvent.
 - The solution is cooled in an ice bath.
 - A stoichiometric amount of hydrochloric acid is added dropwise with stirring.
 - The precipitated **8-bromo-6-methylquinoline hydrochloride** is collected by filtration, washed with a cold, anhydrous solvent, and dried under vacuum.



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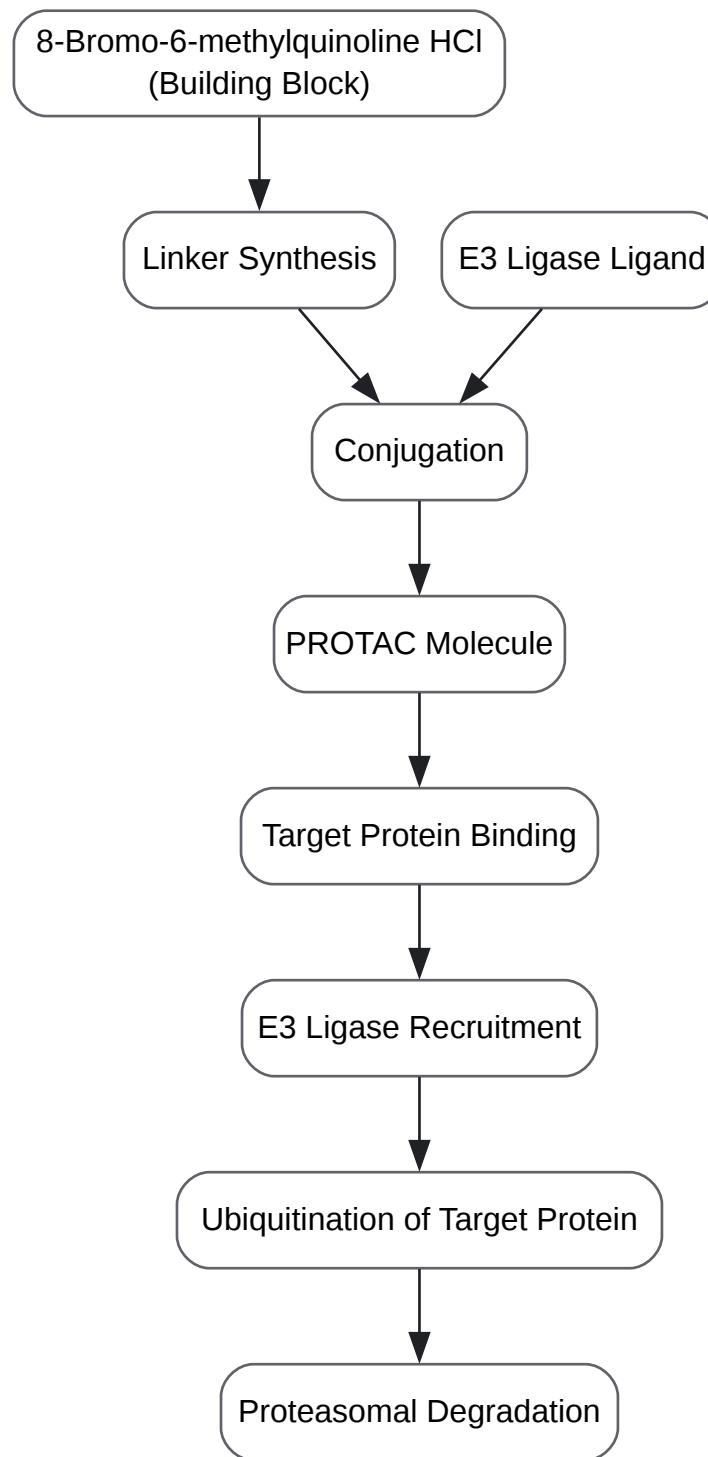
Caption: Synthetic workflow for **8-Bromo-6-methylquinoline hydrochloride**.

Potential Biological Activity and Applications in Drug Development

While specific biological data for **8-Bromo-6-methylquinoline hydrochloride** is not available, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry.[\[3\]](#)[\[4\]](#) Derivatives of quinoline have demonstrated a wide range of pharmacological activities, including:

- Anticancer[\[3\]](#)[\[4\]](#)
- Antimicrobial[\[4\]](#)
- Anti-inflammatory[\[4\]](#)
- Antiviral

The presence of a bromine atom at the 8-position and a methyl group at the 6-position can significantly influence the compound's electronic and steric properties, potentially modulating its biological activity and target interactions.[\[3\]](#) As a "Protein Degrader Building Block," this compound is likely intended for use in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), which are a novel therapeutic modality in drug discovery.



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Caption: Logical workflow for the use in PROTAC development.

Characterization and Quality Control

For a compound intended for research and drug development, rigorous characterization and quality control are essential. The following analytical techniques would be employed to confirm the identity and purity of synthesized **8-Bromo-6-methylquinoline hydrochloride**.

Table 3: Recommended Analytical Characterization

Technique	Purpose	Expected Observations
¹ H and ¹³ C NMR	Structural elucidation and confirmation	Characteristic shifts for the quinoline ring protons and carbons, the methyl group, and changes upon protonation.
Mass Spectrometry	Molecular weight confirmation	A molecular ion peak corresponding to the free base ($C_{10}H_8BrN^+$) and potentially the protonated molecule.
Infrared (IR) Spectroscopy	Functional group identification	Characteristic peaks for aromatic C-H, C=C, and C=N stretching, and N-H stretching from the hydrochloride.
Elemental Analysis	Determination of elemental composition	Percentage of C, H, Br, Cl, and N should match the theoretical values for the molecular formula.
High-Performance Liquid Chromatography (HPLC)	Purity assessment	A single major peak indicating the purity of the compound (e.g., $\geq 96\%$).

Future Research Directions

The limited data on **8-Bromo-6-methylquinoline hydrochloride** highlights a clear need for further investigation. Key areas for future research include:

- Definitive Synthesis and Characterization: Publication of a detailed and optimized synthesis protocol and comprehensive characterization data.

- Biological Screening: In vitro and in vivo screening to determine its anticancer, antimicrobial, and other potential therapeutic activities.
- Mechanism of Action Studies: Elucidation of the specific biological targets and signaling pathways modulated by this compound.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to optimize potency and selectivity.
- Application in PROTAC Development: Exploration of its utility as a building block for targeted protein degraders.

This technical guide provides a starting point for researchers interested in **8-Bromo-6-methylquinoline hydrochloride**. While the current body of knowledge is sparse, the compound's structural features and its classification as a protein degrader building block suggest it could be a valuable tool in the advancement of medicinal chemistry and drug discovery.

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- To cite this document: BenchChem. [8-Bromo-6-methylquinoline hydrochloride CAS number 1255574-68-5]. BenchChem, [2025]. [Online PDF]. Available at:

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